1-(tert-butoxy)-3-fluoropropan-2-one
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Overview
Description
1-(tert-butoxy)-3-fluoropropan-2-one is an organic compound characterized by the presence of a tert-butoxy group and a fluorine atom attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-butoxy)-3-fluoropropan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-fluoropropan-2-one with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced via nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxy group into the propanone backbone, optimizing reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-butoxy)-3-fluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(tert-butoxy)-3-fluoropropan-2-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the development of fluorinated pharmaceuticals, which often exhibit enhanced biological activity.
Medicine: Its derivatives may be explored for potential therapeutic applications, including as enzyme inhibitors or receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(tert-butoxy)-3-fluoropropan-2-one exerts its effects involves interactions with various molecular targets. The tert-butoxy group can influence the compound’s reactivity and stability, while the fluorine atom can enhance its lipophilicity and metabolic stability. These properties make the compound a valuable tool in drug design and development.
Comparison with Similar Compounds
- 1-(tert-butoxy)-3-chloropropan-2-one
- 1-(tert-butoxy)-3-bromopropan-2-one
- 1-(tert-butoxy)-3-iodopropan-2-one
Uniqueness: 1-(tert-butoxy)-3-fluoropropan-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, making it different from its chlorinated, brominated, and iodinated analogs.
Properties
CAS No. |
916069-70-0 |
---|---|
Molecular Formula |
C7H13FO2 |
Molecular Weight |
148.2 |
Purity |
95 |
Origin of Product |
United States |
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